molecular formula C21H18N2 B3632538 1-BENZYL-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE

1-BENZYL-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B3632538
M. Wt: 298.4 g/mol
InChI Key: MEIUBTSYVGSAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-(3-methylphenyl)-1H-1,3-benzodiazole is a heterocyclic compound with the molecular formula C21H18N2. It is part of the benzimidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-(3-methylphenyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 3-methylbenzaldehyde in the presence of a catalyst, followed by cyclization to form the benzimidazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes are often employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(3-methylphenyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

1-Benzyl-2-(3-methylphenyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-2-(3-methylphenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 1-Benzyl-2-phenyl-1H-1,3-benzodiazole
  • 1-Benzyl-2-(4-methylphenyl)-1H-1,3-benzodiazole
  • 1-Benzyl-2-(2-methylphenyl)-1H-1,3-benzodiazole

Comparison: Compared to these similar compounds, 1-benzyl-2-(3-methylphenyl)-1H-1,3-benzodiazole exhibits unique properties due to the position of the methyl group on the phenyl ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

1-benzyl-2-(3-methylphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2/c1-16-8-7-11-18(14-16)21-22-19-12-5-6-13-20(19)23(21)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIUBTSYVGSAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-BENZYL-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-BENZYL-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 3
Reactant of Route 3
1-BENZYL-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 4
Reactant of Route 4
1-BENZYL-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-BENZYL-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 6
Reactant of Route 6
1-BENZYL-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.